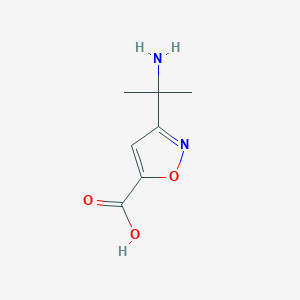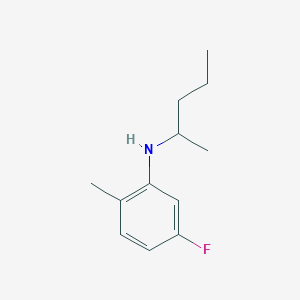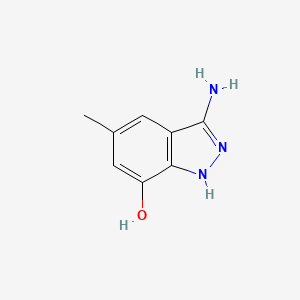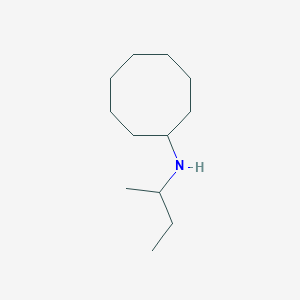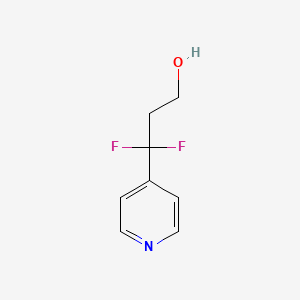
3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol: is an organic compound with the molecular formula C8H9F2NO. It is a fluorinated alcohol derivative that contains a pyridine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol typically involves the reaction of pyridine derivatives with fluorinated reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a fluorinated alkyl halide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent agent in various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
3-(Pyridin-4-yl)propan-1-ol: A non-fluorinated analog with similar structural features but different chemical properties.
3-(3-Pyridyl)propan-1-ol: Another analog with the pyridine ring in a different position, affecting its reactivity and applications.
3-[(Pyridin-2-yl)amino]propan-1-ol: A compound with an amino group instead of fluorine, leading to different biological activities.
Uniqueness: The presence of fluorine atoms in 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity. These characteristics make it a valuable compound in drug development and other scientific research areas .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
3,3-difluoro-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10,3-6-12)7-1-4-11-5-2-7/h1-2,4-5,12H,3,6H2 |
InChI Key |
ZWIXAEGDVVRWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CCO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


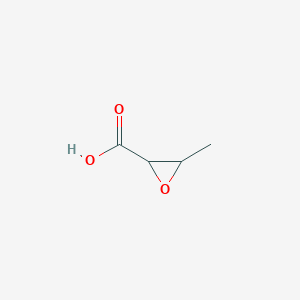
![2-[(2-Methylpentan-3-yl)amino]propan-1-ol](/img/structure/B13254114.png)
![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine](/img/structure/B13254119.png)
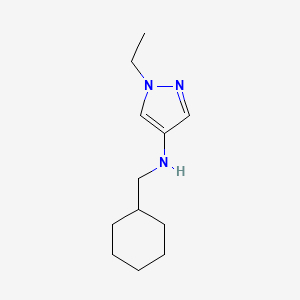
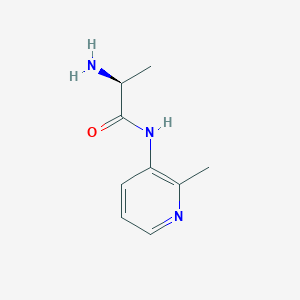
![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
amine](/img/structure/B13254140.png)
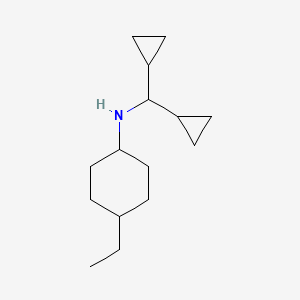
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
